

s-BPDA chemical structure and properties

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Compound of Interest

Compound Name: *[1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid*

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An In-depth Technical Guide to s-BPDA: Chemical Structure, Properties, and Applications

Introduction

3,3',4,4'-Biphenyltetracarboxylic dianhydride (s-BPDA) is a pivotal monomer in the synthesis of high-performance polyimides, a class of super engineering plastics renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] The symmetric and rigid biphenyl structure of s-BPDA imparts remarkable properties to the resulting polymers, making them indispensable in demanding applications across the electronics, aerospace, and materials science sectors.[2] This guide provides a comprehensive overview of s-BPDA, tailored for researchers, scientists, and professionals in drug development, covering its chemical structure, physicochemical properties, synthesis protocols, and key applications.

Chemical Structure and Identification

s-BPDA is an aromatic dianhydride characterized by a biphenyl core with two anhydride functionalities. The "s" in its designation denotes its symmetric structure, which is a key factor in the high degree of order and robust properties of the polyimides derived from it.[1]

Table 1: Chemical Identification of s-BPDA

Identifier	Value
Preferred IUPAC Name	[5,5'-Bi-2-benzofuran]-1,1',3,3'-tetrone[3]
Other Names	3,3',4,4'-Biphenyltetracarboxylic dianhydride, 4,4'-Bipthalic dianhydride[3][4]
CAS Number	2420-87-3[3]
Molecular Formula	C ₁₆ H ₆ O ₆ [4]
Molecular Weight	294.22 g/mol [4]
SMILES String	O=C1OC(=O)c2cc(ccc12)- c3ccc4C(=O)OC(=O)c4c3
InChI Key	WKDNYTOXBCRNPV-UHFFFAOYSA-N

Physicochemical Properties

The properties of s-BPDA are foundational to its use in high-performance polymers. Its high melting point and thermal stability are directly transferred to the polyimide backbone.

Table 2: Physicochemical Properties of s-BPDA

Property	Value
Physical State	White to light yellow powder/crystalline solid[5]
Melting Point	299-305 °C
Solubility	Insoluble in water; Soluble in polar aprotic solvents like hot DMF and DMSO[5]
Purity	Typically >97%

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of s-BPDA's structure and purity.

- **Infrared (IR) Spectroscopy:** The FT-IR spectrum of s-BPDA exhibits characteristic peaks for the anhydride group. These include strong absorption bands corresponding to the symmetric and asymmetric stretching of the carbonyl (C=O) groups, typically observed around 1850 cm^{-1} and 1780 cm^{-1} , respectively. The C-O-C stretching vibrations of the anhydride ring are also prominent.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** The ^1H and ^{13}C NMR spectra of s-BPDA are consistent with its symmetric aromatic structure. The chemical shifts in both proton and carbon NMR are well-documented in scientific literature.^[3]

Synthesis of s-BPDA

Several synthetic routes to s-BPDA have been developed, aiming to improve yield, reduce costs, and simplify the production process.^{[2][6]} A common method involves the coupling of a phthalic anhydride derivative, followed by dehydration.

Experimental Protocol: Synthesis from 4-Chlorophthalic Anhydride

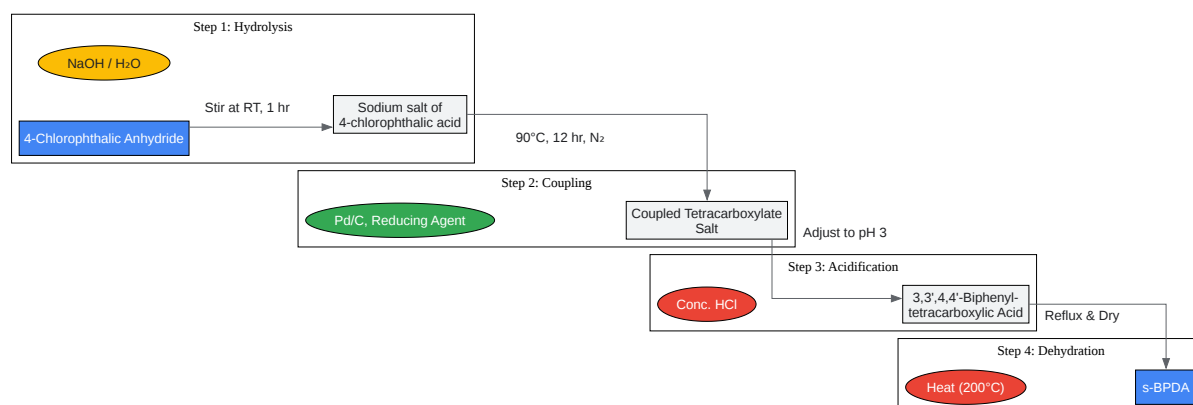
This protocol is based on a method that involves a coupling reaction followed by dehydration.^[7]

Materials:

- 4-chlorophthalic anhydride
- Sodium hydroxide (NaOH)
- 10 wt% Palladium on carbon (Pd/C) catalyst
- Compound reducing agent (e.g., a mixture of β -cyclodextrin, serine, and xylitol)
- Concentrated hydrochloric acid (HCl)
- Deionized water
- Nitrogen gas

Procedure:

- **Hydrolysis:** In a four-necked flask equipped with a stirrer, thermometer, gas inlet, and reflux condenser, dissolve 35 g of NaOH and 50 g of 4-chlorophthalic anhydride in 400.0 g of distilled water. Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis to the corresponding sodium salt.^[7]
- **Coupling Reaction:** Add 0.303 g of 10 wt% Pd/C catalyst and 20 g of the compound reducing agent to the solution. Purge the system with nitrogen for 30 minutes. Heat the mixture to 90°C under a nitrogen atmosphere and maintain the reaction for 12 hours.^[7]
- **Catalyst Recovery:** Cool the reaction mixture to room temperature and filter to recover the Pd/C catalyst.^[7]
- **Acidification:** Transfer the filtrate to a separate vessel and, while stirring, add 20 wt% concentrated HCl to adjust the pH to 3. A significant amount of white precipitate (3,3',4,4'-biphenyltetracarboxylic acid) will form.^[7]
- **Dehydration (Imidization):** Heat the suspension to boiling under a nitrogen atmosphere and reflux for 4 hours. This step initiates the dehydration process.^[7]
- **Isolation and Purification:** Cool the mixture to room temperature, and then further cool to -5°C for 5 hours to maximize precipitation. Filter the solid product and wash the filter cake four times with cold deionized water.^[7]
- **Final Dehydration:** Dry the product at 120°C, then heat to 200°C for 4 hours to complete the dehydration to 3,3',4,4'-biphenyltetracarboxylic dianhydride (s-BPDA).^[7] The resulting product is a crystalline powder with a melting point of 299-301°C.



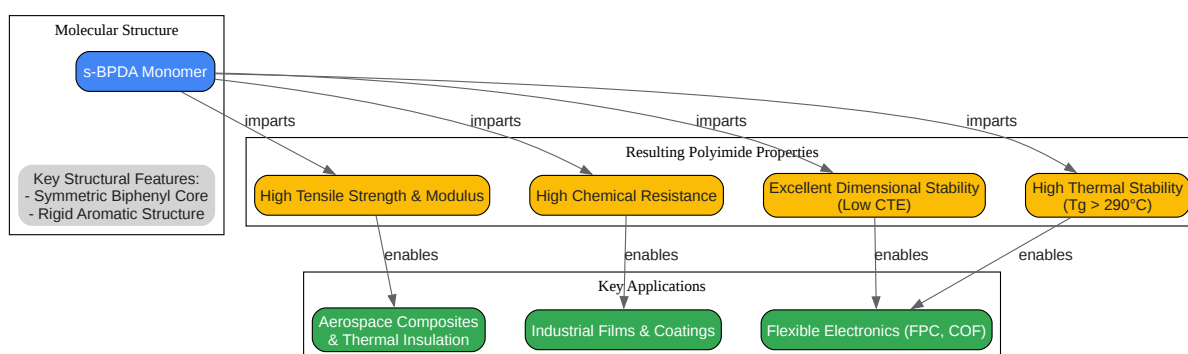
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Caption: Synthesis pathway of s-BPDA from 4-chlorophthalic anhydride.

Applications of s-BPDA in Polyimide Synthesis

s-BPDA is a primary building block for aromatic polyimides. The polymerization typically proceeds via a two-step process involving the reaction of s-BPDA with an aromatic diamine (e.g., p-phenylenediamine (PPD) or 4,4'-oxydianiline (ODA)) to form a soluble poly(amic acid) precursor.[8] This precursor is then thermally or chemically cyclized to the final, insoluble, and intractable polyimide.[8]

The rigid and symmetric nature of s-BPDA leads to polyimides with highly ordered chain structures, resulting in exceptional material properties.



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Caption: Relationship between s-BPDA structure, polyimide properties, and applications.

Properties of s-BPDA-Derived Polyimides

The choice of the diamine co-monomer allows for the fine-tuning of the final polyimide's properties. However, polyimides based on s-BPDA consistently exhibit superior thermal and mechanical characteristics.

Table 3: Comparative Properties of Polyimide Films Derived from Various Dianhydrides (with ODA Diamine)

Property	s-BPDA-ODA	PMDA-ODA	BTDA-ODA
Glass Transition Temp. (Tg)	290 °C[9][10]	302 °C[9][10]	276 °C[9][10]
Tensile Strength	~110 MPa	~115 MPa	114.19 MPa[9]
Tensile Modulus	~3.1 GPa	3.42 GPa[9]	3.23 GPa[9]
Elongation at Break	3.8%[9][10]	2.82%[9]	3.58%[9]
Electric Breakdown Strength	357.07 kV/mm[9][10]	326.80 kV/mm[9][10]	478.90 kV/mm[9][10]

PMDA: Pyromellitic dianhydride; BTDA: 3,3',4,4'-Benzophenonetetracarboxylic dianhydride; ODA: 4,4'-Oxydianiline. Data compiled from multiple sources for comparison.

Polyimides derived from s-BPDA and rigid diamines like p-phenylenediamine (PPD) exhibit even higher tensile moduli and lower coefficients of thermal expansion (CTE), making them ideal for applications requiring high dimensional stability, such as flexible printed circuits.[11] The CTE for s-BPDA/PPD polyimide films can be in the range of 5-20 ppm/°C, which is a good match for copper foil in flexible laminates.[11]

Conclusion

s-BPDA is a cornerstone monomer for the synthesis of high-performance polyimides. Its rigid, symmetric structure is directly responsible for the exceptional thermal stability, mechanical strength, and dimensional stability of the resulting polymers. These properties have established s-BPDA-based polyimides as enabling materials in advanced electronics, aerospace engineering, and other fields where performance under extreme conditions is paramount. The continuous exploration of new synthetic routes and copolymerizations will further expand the utility of this important chemical building block.

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